N-(4-acetamidophenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Overview
Description
N-(4-acetamidophenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including an acetamido group, a chloro group, a methylsulfonyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acetylation: The starting material, 4-aminophenol, undergoes acetylation to form 4-acetamidophenol.
Chlorination: The acetamidophenol is then chlorinated to introduce the chloro group.
Sulfonylation: The chlorinated intermediate undergoes sulfonylation with methylsulfonyl chloride to introduce the methylsulfonyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced through a trifluoromethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional group being targeted.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(4-acetamidophenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-Indomethacin amide: This compound is a potent and selective reversible inhibitor of COX-2.
4-acetamidophenyl N-(4-chloro-3-nitrophenyl)carbamate: Another compound with similar structural features.
Uniqueness
N-(4-acetamidophenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O4S/c1-11(26)23-12-3-5-13(6-4-12)24-17(27)10-25(30(2,28)29)14-7-8-16(19)15(9-14)18(20,21)22/h3-9H,10H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMANBYVLUGZYPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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